molecular formula C9H12BrN3 B580840 (4-Bromopyrimidin-2-yl)cyclopentylamine CAS No. 1269291-43-1

(4-Bromopyrimidin-2-yl)cyclopentylamine

Cat. No. B580840
M. Wt: 242.12
InChI Key: KRYKNKFLOGYGRL-UHFFFAOYSA-N
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Description

“(4-Bromopyrimidin-2-yl)cyclopentylamine” is a chemical compound with the CAS Number: 1269291-43-1. It has a molecular weight of 242.12 . The IUPAC name for this compound is 4-bromo-N-cyclopentyl-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for “(4-Bromopyrimidin-2-yl)cyclopentylamine” is 1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Pharmaceutically Relevant Compounds

Bromopyrimidine derivatives have been pivotal in the synthesis of compounds with significant antimicrobial activities. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from bromopyrimidine precursors demonstrated promising antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating substantial efficacy (Bogdanowicz et al., 2013). This suggests the potential of bromopyrimidine derivatives in developing new antibacterial agents.

Antiviral and Antifungal Activities

Research on bromopyrimidine-related structures also extends to antiviral and antifungal applications. The synthesis of 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones from bromopyrimidine derivatives highlighted their biological activity against various microbial and fungal pathogens, indicating the broader applicability of bromopyrimidine scaffolds in designing drugs targeting different types of infections (Lanjewar et al., 2009).

Halogen Bonding and Supramolecular Assembly

The structural utility of bromopyrimidine compounds extends into materials science, where they facilitate the supramolecular assembly through halogen bonding. The study by Mocilac and Gallagher (2014) on bromo-substituted trezimides and tennimides showcases the role of bromopyrimidine derivatives in directing supramolecular assembly, highlighting their potential in creating organized structures for material science applications (Mocilac & Gallagher, 2014).

properties

IUPAC Name

4-bromo-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKNKFLOGYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718255
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromopyrimidin-2-yl)cyclopentylamine

CAS RN

1269291-43-1
Record name 2-Pyrimidinamine, 4-bromo-N-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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